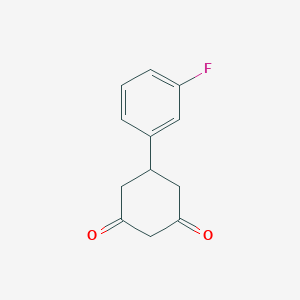

5-(3-Fluorophenyl)cyclohexane-1,3-dione

説明

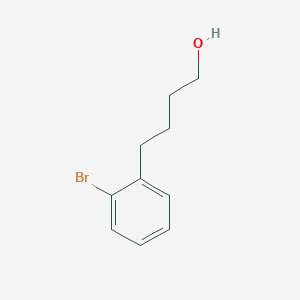

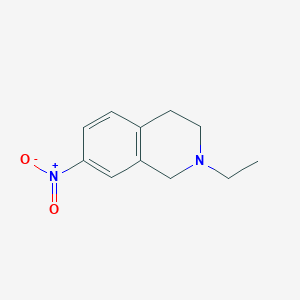

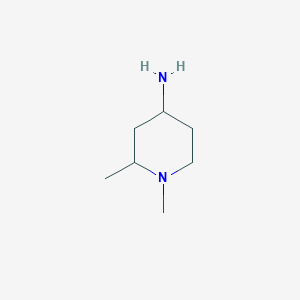

5-(3-Fluorophenyl)cyclohexane-1,3-dione, also known as 5-FPCD, is an organic compound that is widely used in a variety of scientific research applications. It is a heterocyclic compound, meaning it contains both carbon and non-carbon atoms, and is composed of a cyclohexane ring with a fluorophenyl substituent. This compound has a wide range of applications, from drug development to materials science, and is an important tool for scientists in the laboratory.

科学的研究の応用

Synthesis and Structural Analysis : Barakat et al. (2016) reported on the synthesis of a derivative of 5-(3-Fluorophenyl)cyclohexane-1,3-dione, achieved through a multicomponent reaction. This process included Aldol–Michael addition reactions and yielded a product confirmed by spectroscopic methods and X-ray crystallography (Barakat et al., 2016).

Application in Propellant Stabilization : Soliman and El-damaty (1984) utilized a derivative of 5-Phenyl-cyclohexane-1,3-dione (closely related to this compound) as a stabilizer for double-base propellant. Their study indicated effective results in stability tests, suggesting potential applications in propellant formulations (Soliman & El-damaty, 1984).

Reactions with Amines : Khlebnikova et al. (2011) investigated the reactions of fluorinated cyclohexane-1,3-diones with primary and secondary amines. This study highlighted the chemical behavior of these compounds in producing various enamine derivatives, which may have implications in synthetic organic chemistry (Khlebnikova et al., 2011).

Anticancer Activity : Research by Chinnamanayakar et al. (2019) evaluated the anticancer activity of synthesized cyclohexane-1,3-dione derivatives. This study is significant in demonstrating the potential biological activity of these compounds, including their antimicrobial properties and effects on breast cancer cell lines (Chinnamanayakar et al., 2019).

Synthetic Methods for Bioactive Molecules : Sharma et al. (2021) compiled various synthetic methods for cyclohexane-1,3-dione derivatives, highlighting their role as a precursor for the synthesis of diverse biologically active molecules. This work emphasizes the versatility and importance of these compounds in medicinal chemistry (Sharma et al., 2021).

特性

IUPAC Name |

5-(3-fluorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FO2/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-4,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCITYZWCVPHSGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00615810 | |

| Record name | 5-(3-Fluorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

762243-25-4 | |

| Record name | 5-(3-Fluorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00615810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1321549.png)

![7-Chloro-2-(methylthio)pyrido[2,3-d]pyrimidine](/img/structure/B1321562.png)

![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)